![molecular formula C20H11Br2HgNa2O6 B13842837 disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Merbromin, commonly known as Mercurochrome, is an organomercuric disodium salt compound. It is widely recognized for its use as a topical antiseptic for minor cuts and scrapes. The compound is known for its distinctive carmine red stain on the skin, which can persist through repeated washings . Merbromin was one of the first antiseptics containing mercury, a chemical element that disinfects by disrupting the metabolism of microorganisms .
Méthodes De Préparation
Merbromin is synthesized by combining dibromofluorescein with mercuric acetate and sodium hydroxide . Alternatively, it can be synthesized through the action of mercuric acetate upon sodium dibromofluorescein . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
Merbromin undergoes various chemical reactions, including:
Oxidation: Merbromin can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Merbromin can participate in substitution reactions where the bromine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Merbromin has a wide range of scientific research applications:
Chemistry: It is used as a biological dye and a reagent in various chemical reactions.
Biology: Merbromin is employed in staining biological tissues and cells for microscopic examination.
Medicine: The compound is used as a topical antiseptic for treating minor wounds, burns, and scratches.
Industry: Merbromin is utilized in the development of latent impressions in forensic science.
Mécanisme D'action
The principal mechanism by which merbromin exerts its antiseptic effects is through the disruption of the metabolism of microorganisms. The mercury in merbromin interferes with the enzymatic processes of bacteria, leading to their death . This disruption occurs at the molecular level, affecting various metabolic pathways and molecular targets within the microorganisms.
Comparaison Avec Des Composés Similaires
Merbromin is often compared with other mercury-based antiseptics, such as:
Thiomersal (Merthiolate): Similar to merbromin, thiomersal is a mercury-based antiseptic that was widely used in the past.
Nitromersol (Metaphen): Another mercury-containing antiseptic that has been used as a disinfectant.
Benzalkonium chloride: A non-mercury-based antiseptic that has replaced merbromin in many applications due to its safety profile.
Merbromin’s uniqueness lies in its distinctive staining property and its effectiveness in specific medical and industrial applications.
Propriétés
Formule moléculaire |
C20H11Br2HgNa2O6 |
|---|---|
Poids moléculaire |
753.7 g/mol |
Nom IUPAC |
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate |
InChI |
InChI=1S/C20H11Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;;;/h1-7,19,23-24H,(H,25,26);;;;1H2/q;;2*+1;/p-2 |
Clé InChI |
LGJHNJGWYVJCBY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C2C3=CC(=C(C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])O)Br)C(=O)[O-].O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


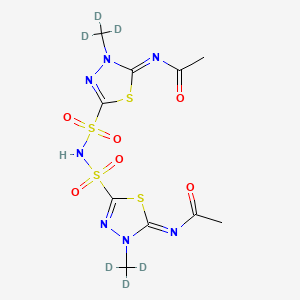

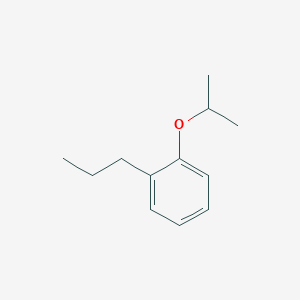



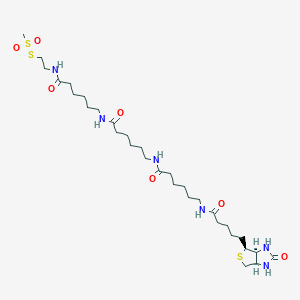
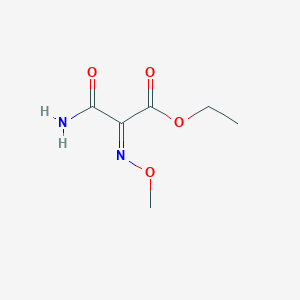
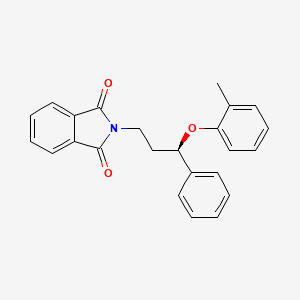



![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
